3-(2-甲氧基乙氧基)吡啶-2-羧酸

货号 B2411282

CAS 编号:

1248603-44-2

分子量: 197.19

InChI 键: PWLOFEDIFBTCBH-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

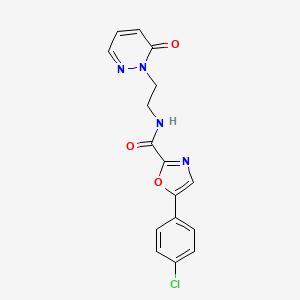

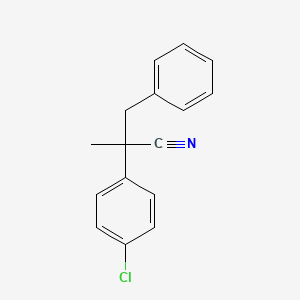

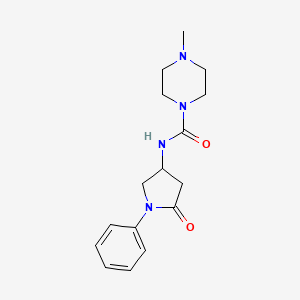

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C9H11NO4 and a molar mass of 197.19 .

Molecular Structure Analysis

The molecular structure of 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid consists of a pyridine ring with a carboxylic acid group and a 2-methoxyethoxy group attached .Chemical Reactions Analysis

While specific chemical reactions involving 3-(2-Methoxyethoxy)pyridine-2-carboxylic acid are not available, similar compounds have been used in various chemical reactions .Physical And Chemical Properties Analysis

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid is a powder at room temperature . More detailed physical and chemical properties are not available in the current literature .科学研究应用

抗菌活性和光谱学

- 抗菌活性和 DNA 相互作用: 吡啶-2-羧酸衍生物表现出显著的抗菌和抗真菌活性。已经分析了它们的 DNA 相互作用,揭示了 4-甲氧基衍生物与 DNA 的强相互作用 (Tamer 等,2018)。

化学萃取和合成

- 用于制药生产的反应萃取: 吡啶-2-羧酸用于生产药品、除草剂和金属盐。反应萃取是一种从稀水溶液中回收该酸的技术,可最大程度地降低毒性 (Datta 和 Kumar,2014)。

- 烯烃的氧化: 一项研究讨论了使用 Mn(II)/吡啶-2-羧酸催化剂催化烯烃的氧化,表明酮在该反应中活化 H2O2 的作用 (Dong 等,2012)。

其他应用

- 提高煤热解反应性: 使用甲氧基乙氧基乙酸进行温和的酸预处理可以提高煤的热解反应性,表明在能源生产中具有潜在应用 (Sakanishi 等,2001)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

3-(2-methoxyethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-5-6-14-7-3-2-4-10-8(7)9(11)12/h2-4H,5-6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLOFEDIFBTCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(N=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methoxyethoxy)pyridine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

3-Fluoropyridine-2-carboxylic acid (150 mg, 1.06 mol), 2-methoxyethanol (1.5 mL) and potassium tert-butoxide (356 mg, 3.18 mmol) were charged to a sealed tube under nitrogen then stirred at 100 C for 18 h. The mixture was then diluted with water (3 mL), 1M HCl was added to bring the solution to pH 5 and the mixture was extracted with DCM (2×5 mL). 1M HCl was added to the aqueous layer to bring the solution to pH 3 and the mixture was extracted with DCM (2×5 mL). The combined organic extractions were dried over sodium sulfate and evaporated under vacuum to afford the title compound as a brown gum (54 mg, 26%). Method C HPLC-MS: MH+ requires m/z=198. Found: m/z=198, Rt=0.29 min.

Name

Yield

26%

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2411220.png)